Tert-butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate
Overview
Description
Tert-butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate is a chemical compound used as an important intermediate in the pharmaceutical field . It can be used to synthesize various biologically active compounds, such as antibiotics, hormones, and pesticides . It is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of Tert-butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate is C13H15BrF3NO3 . The InChI code is 1S/C12H12BrF3O3/c1-11(2,3)19-10(17)8-5-4-7(13)6-9(8)18-12(14,15)16/h4-6H,1-3H3 .Scientific Research Applications
Synthetic Organic Chemistry Applications
Tert-butyl phenylazocarboxylates, closely related to the queried compound, are versatile building blocks in synthetic organic chemistry. These compounds facilitate nucleophilic substitutions on the benzene ring with aromatic amines and alcohols under mild conditions. The ability to direct attacks of aliphatic amines to the aromatic core or the carbonyl unit leading to azocarboxamides showcases their utility. Furthermore, these compounds are amendable to radical reactions, including oxygenation, halogenation, and aryl-aryl coupling, highlighting their significance in creating complex organic structures (Jasch, Höfling, & Heinrich, 2012).
Catalysis and Asymmetric Hydrogenation
Compounds with tert-butylmethylphosphino groups have demonstrated effectiveness in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These catalysts enable the enantioselective synthesis of chiral pharmaceutical ingredients, illustrating the critical role of such compounds in facilitating reactions with high enantioselectivity and catalytic activity (Imamoto et al., 2012).
Polymer Science
Ortho-linked polyamides derived from bis(ether-carboxylic acid) or bis(ether amine) based on 4-tert-butylcatechol demonstrate significant contributions to polymer science. These polyamides, characterized by flexible main-chain ether linkages and ortho-phenylene units, offer remarkable solubility in polar solvents and the ability to form transparent, flexible films. Their thermal stability and high glass transition temperatures underscore their potential for various industrial applications (Hsiao, Yang, & Chen, 2000).
Safety And Hazards
Tert-butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate is a chemical that requires careful handling. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
tert-butyl N-[[4-bromo-2-(trifluoromethoxy)phenyl]methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF3NO3/c1-12(2,3)21-11(19)18-7-8-4-5-9(14)6-10(8)20-13(15,16)17/h4-6H,7H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRMOFDSPIMSBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-bromo-2-(trifluoromethoxy)benzylcarbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.